Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride
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Overview
Description
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is a derivative of panobinostat, a potent histone deacetylase (HDAC) inhibitor. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Panobinostat works by blocking the action of histone deacetylase in myeloma cells, which prevents the cells from growing and multiplying .
Preparation Methods
The synthesis of Panobinostat Carboxylic Acid Methyl Ester Hydrochloride involves several steps. One efficient method starts with the commercially available 4-(chloromethyl)benzaldehyde, which is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .
Chemical Reactions Analysis
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Scientific Research Applications
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its effects on gene expression and protein function.
Medicine: It is used in the treatment of multiple myeloma and is being investigated for its potential in treating other cancers.
Industry: It is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to an increase in acetylation of histone proteins, resulting in changes in gene expression. The compound targets multiple HDAC classes, including class I (HDACs 1, 2, 3, 8), class II (HDACs 4, 5, 6, 7, 9, 10), and class IV (HDAC 11). This inhibition causes cell cycle arrest and apoptosis, making it an effective antineoplastic agent .
Comparison with Similar Compounds
Panobinostat Carboxylic Acid Methyl Ester Hydrochloride is unique among HDAC inhibitors due to its broad spectrum of activity and high potency. Similar compounds include:
Vorinostat: Another HDAC inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide HDAC inhibitor.
Biological Activity
Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride, also known as panobinostat lactate, is a compound with notable biological activity, particularly in the context of cancer treatment. This article delves into its biological mechanisms, efficacy in clinical studies, and potential applications.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O2
- Molecular Weight : 348.44 g/mol
- CAS Number : 441741-65-7
Structure
The structural formula can be expressed as:
This compound primarily functions as a histone deacetylase (HDAC) inhibitor . By inhibiting HDAC activity, it promotes the acetylation of histones and non-histone proteins, leading to changes in gene expression that can result in apoptosis of cancer cells.
In Vitro Studies
Research has demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
Cell Line | IC50 Value (μM) | Effect Observed |
---|---|---|
DLD1 (Colon Cancer) | 0.5 | Increased multipolarity |
MCF7 (Breast Cancer) | 0.8 | Apoptosis induction |
A549 (Lung Cancer) | 1.0 | Cell cycle arrest |
These results indicate a potent anticancer effect, particularly in colon and breast cancer models .
In Vivo Studies
In animal models, administration of this compound has shown significant tumor reduction:
Study Type | Tumor Type | Treatment Duration | Tumor Reduction (%) |
---|---|---|---|
Xenograft Model | Human Colon Cancer | 28 days | 65% |
Syngeneic Model | Melanoma | 21 days | 70% |
These findings suggest that the compound is effective not only in vitro but also in vivo, supporting its potential for clinical application .
Clinical Trials
Several clinical trials have evaluated the efficacy of panobinostat in combination with other agents for treating hematological malignancies. Key findings include:
- Combination with Bortezomib :
- Use in Lymphoma :
Properties
IUPAC Name |
methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.ClH/c1-16-19(20-5-3-4-6-21(20)24-16)13-14-23-15-18-9-7-17(8-10-18)11-12-22(25)26-2;/h3-12,23-24H,13-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZCNYOFBVRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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